molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
Key on ui cas rn: 42288-26-6
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Patent
US09273030B2

Procedure details

Sodium mono chloroacetate (197.42 g), followed by potassium iodide (5 g) and tetrabutyl ammonium bromide (2.5 g) were added to a mixture of 4-aminobenzonitrile (100 g), water (1000 ml) and sodium bicarbonate (42.71 g). The reaction mixture was heated to 85-90° C. and stirred for 24 hours. The reaction mixture was cooled to 25-30° C. and treated with ammonia followed by hydrochloric acid. Filtered the solid, washed with water and then dried to get title compound.
Quantity
197.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
42.71 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O-:5])=[O:4].[Na+].[I-].[K+].[NH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+].N.Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([NH:9][CH2:2][C:3]([OH:5])=[O:4])=[CH:11][CH:12]=1)#[N:15] |f:0.1,2.3,5.6,9.10|

Inputs

Step One
Name
Quantity
197.42 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
42.71 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25-30° C.
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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